3,4-dimethoxybenzonitrile Oxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,4-Dimethoxybenzonitrile Oxide: is an organic compound with the molecular formula C9H9NO2. It is a derivative of benzonitrile, where two methoxy groups are attached to the benzene ring at the 3 and 4 positions. This compound is known for its applications in organic synthesis and various chemical reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The preparation of 3,4-dimethoxybenzonitrile involves the reaction of 3,4-dimethoxyphenyl acetone with nitrogen oxide in an organic solvent. The reaction is catalyzed by an iron catalyst under the protection of inert gas . This method ensures a high yield and purity of the final product.
Industrial Production Methods: In industrial settings, the production of 3,4-dimethoxybenzonitrile follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems enhances the efficiency and scalability of the process .
Analyse Chemischer Reaktionen
Types of Reactions: 3,4-Dimethoxybenzonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The methoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Nucleophiles such as hydroxide ions (OH-) or amines.
Major Products Formed:
Oxidation: 3,4-Dimethoxybenzoic acid.
Reduction: 3,4-Dimethoxybenzylamine.
Substitution: Various substituted derivatives depending on the nucleophile used
Wissenschaftliche Forschungsanwendungen
Chemistry: 3,4-Dimethoxybenzonitrile is used as an intermediate in organic synthesis. It serves as a precursor for the synthesis of various pharmaceuticals and agrochemicals .
Biology: In biological research, this compound is used to study enzyme interactions and metabolic pathways involving nitrile groups.
Industry: In the industrial sector, 3,4-dimethoxybenzonitrile is used in the production of dyes, pigments, and other specialty chemicals .
Wirkmechanismus
The mechanism of action of 3,4-dimethoxybenzonitrile involves its interaction with specific molecular targets. The nitrile group can undergo hydrolysis to form carboxylic acids, which can further interact with enzymes and proteins. The methoxy groups enhance the compound’s stability and reactivity, allowing it to participate in various biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
3,4-Dimethoxybenzaldehyde: Similar structure but with an aldehyde group instead of a nitrile group.
3,4-Dimethoxybenzoic acid: Similar structure but with a carboxylic acid group instead of a nitrile group.
3,4-Dimethoxybenzylamine: Similar structure but with an amine group instead of a nitrile group.
Uniqueness: 3,4-Dimethoxybenzonitrile is unique due to its nitrile group, which imparts distinct reactivity and applications compared to its analogs. The presence of methoxy groups at the 3 and 4 positions further enhances its chemical properties and versatility in various reactions.
Eigenschaften
CAS-Nummer |
153788-75-1 |
---|---|
Molekularformel |
C9H9NO3 |
Molekulargewicht |
179.17 g/mol |
IUPAC-Name |
3,4-dimethoxybenzonitrile oxide |
InChI |
InChI=1S/C9H9NO3/c1-12-8-4-3-7(6-10-11)5-9(8)13-2/h3-5H,1-2H3 |
InChI-Schlüssel |
CBSVDGNJTJMTCV-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=C(C=C1)C#[N+][O-])OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.